3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
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Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable propanamide derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product . Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-benzimidazole: A related compound with similar structural features but different functional groups.
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine: Another derivative with distinct biological activities.
Uniqueness
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit mPGES-1 and other enzymes distinguishes it from other benzimidazole derivatives .
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCFVMSQHHCZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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